molecular formula H2P B1201336 Phosphino CAS No. 13765-43-0

Phosphino

Cat. No. B1201336
CAS RN: 13765-43-0
M. Wt: 32.99 g/mol
InChI Key: FVZVCSNXTFCBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, also known as phosphane, is a colorless, flammable, highly toxic compound with the chemical formula PH3 . It is classified as a pnictogen hydride . Pure phosphine is odorless, but technical grade samples have a highly unpleasant odor like rotting fish, due to the presence of substituted phosphine and diphosphane (P2H4) .


Synthesis Analysis

Phosphine is formed by the action of a strong base or hot water on white phosphorus or by the reaction of water with calcium phosphide (Ca3P2) . The synthesis of new phosphines is classified according to the used synthetic approaches and data concerning the reactivity of phosphines excluding metal complexation .


Molecular Structure Analysis

Phosphine is a trigonal pyramidal molecule with C3v molecular symmetry . The length of the P−H bond is 1.42 Å, and the H−P−H bond angles are 93.5° . The dipole moment is 0.58 D, which increases with substitution of methyl groups .


Chemical Reactions Analysis

Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They tend to avoid participating directly in organometallic reactions, but have the ability to profoundly modulate the electronic properties of the metal center to which they’re bound .


Physical And Chemical Properties Analysis

Phosphines are dative, L-type ligands that formally contribute two electrons to the metal center . Unlike CO, most phosphines are not small enough to form more than four bonds to a single metal center .

Scientific Research Applications

  • Pest Control and Resistance Studies : Phosphine is a common fumigant used to protect stored commodities from pest insects. However, resistance to phosphine in many insect species is a growing concern. Studies have investigated the mechanisms of phosphine toxicity and resistance, focusing on its effects on mitochondria, the proposed in vivo target of phosphine. For example, Zuryn et al. (2008) found that phosphine rapidly perturbs mitochondrial morphology and inhibits oxidative respiration (Zuryn, Kuang, & Ebert, 2008). Similarly, research on phosphine resistance in grain insect species, like Tribolium castaneum and Rhyzopertha dominica, from stored wheat in Oklahoma, revealed a substantial increase in resistance levels over time (Opit, Phillips, Aikins, & Hasan, 2012).

  • Impact on Microbial Growth and Toxin Production : Phosphine's impact on microbial growth, specifically on Aspergillus strains isolated from foodstuffs, has been studied. It has been found to decrease the production of aflatoxins, which are toxic compounds produced by certain fungi (Leitao, de Saint-Blanquat, & Bailly, 1987).

  • Medical and Biological Research : In the field of medicine, phosphine has been studied for its potential applications in metal-based therapeutics. For example, gold-based complexes bearing phosphine ligands have been explored for their anti-cancer, anti-bacterial, anti-parasitic, and anti-viral activities (Dominelli, Correia, & Kühn, 2018).

  • Toxicology Studies : The toxicological effects of phosphine inhalation have been extensively studied. For instance, a 2-year inhalation study in rats showed no treatment-related changes suggestive of a toxic or carcinogenic effect following exposure to phosphine (Newton, Hilaski, Banas, Wilson, Busey, & Shaheen, 1999). Another study explored the toxicological endpoints such as mortality, developmental rate, size, shape, behavior, and fecundity in Caenorhabditis elegans exposed to phosphine (Puckering, 2019).

  • Environmental and Industrial Applications : Phosphine has also been studied for its environmental and industrial applications. For instance, metal-loaded zeolite adsorbents have been prepared for the adsorption of phosphine toxic gas, showing high efficiency in phosphine removal (Li, Bai, Hsu, Li, & Chen, 2008).

Safety And Hazards

Phosphine is extremely flammable and catches fire spontaneously if exposed to air . It is self-heating and may catch fire . It causes severe skin burns and eye damage, and is fatal if inhaled . It is also very toxic to aquatic life .

Future Directions

Developments in the confinement of phosphines within micro- or nano-environments are being explored . Future research directions in terms of optimizing inhibitor design are also being discussed .

properties

InChI

InChI=1S/H2P/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZVCSNXTFCBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[PH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160257
Record name Phosphino radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.990 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphino

CAS RN

13765-43-0
Record name Phosphino
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13765-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphino radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphino radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
26,800
Citations
A Igau, H Grutzmacher, A Baceiredo… - Journal of the American …, 1988 - ACS Publications
Depending on the nature of the substituents and the experimental conditions used, transient or stable phosphinocarbenes are generated from the corresponding-diazophosphines. Of …
Number of citations: 039 pubs.acs.org
D Gau, T Kato, N Saffon‐Merceron… - Angewandte …, 2010 - Wiley Online Library
The carbon–carbon triple bond I is a ubiquitous functional group in organic chemistry.[1] In marked contrast, the chemistry of heavier derivatives with triple bonds to silicon has only …
Number of citations: 93 onlinelibrary.wiley.com
B Higley, FW Smith, T Smith, HG Gemmell… - Journal of Nuclear …, 1993 - Soc Nuclear Med
… Technetium-99m-1,2-bis[bis(2-ethoxyethyl)phosphino] ethane (tetrofosmin or P53) is a novel lipophilic techne tium phosphine dioxo cation (@mTc(tetrofosmin)2O2]+). The ligand (…
Number of citations: 443 jnm.snmjournals.org
JC Thomas, JC Peters - Inorganic chemistry, 2003 - ACS Publications
… Specifically, we provide infrared spectral data for a series of substituted bis(phosphino)borate−platinum methyl carbonyl complexes and examine the effects of various substitutions …
Number of citations: 134 pubs.acs.org
H Rimml, LM Venanzi - Journal of organometallic chemistry, 1983 - Elsevier
It is shown that 1,3-bis(diphenylphosphinomethyl)benzene (PCHP) readily undergoes a cyclometallation reaction with nickel(II), palladium(II), and platinum(II) species giving products of …
Number of citations: 171 www.sciencedirect.com
RK Gwinn, AE Boggess, EP Winter, C Nataro - Dalton Transactions, 2022 - pubs.rsc.org
… The catalytic activity of the gold compounds showed significant dependence on the steric and electronic properties of the bis(phosphino)metallocene ligands employed in this study. In …
Number of citations: 3 pubs.rsc.org
JS Kim, JH Reibenspies… - Journal of the American …, 1996 - ACS Publications
… In contrast the two known structures of bidentate phosphino thioether derivatives of Ni II are … Although other Ni(0) complexes of bidentate and tetradentate phosphino thioethers are …
Number of citations: 81 pubs.acs.org
M Sanchez, R Réau, CJ Marsden… - … A European Journal, 1999 - Wiley Online Library
… Abstract: The [bis(diisopropylamino)phosphino](trimethylsilyl)carbene 4 reacts cleanly with tert-butylphosphaalkyne 2 to give 2-phosphino-2H-phosphirene 5, which was spectroscopically …
CR Landis, J Halpern - Journal of the American Chemical Society, 1987 - ACS Publications
The following aspects of the hydrogenation of methyl-(Z)-a-acetamidocinnamate (mac), catalyzed by|/?,./?-1, 2-bis ((phenyl-oanisoyl) phosphino) ethane} rhodium (I),[Rh (dipamp)]+, …
Number of citations: 44 pubs.acs.org
MM Hansmann, R Jazzar… - Journal of the American …, 2016 - ACS Publications
A room-temperature stable (phosphino)-phosphinidene reacts with carbon monoxide, stable singlet carbenes, including the poor π-accepting imidazol-2-ylidene, and phosphines giving …
Number of citations: 152 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.